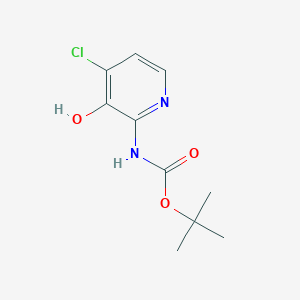

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Description

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (CAS 1021339-30-9) is a pyridine derivative with the molecular formula C10H13ClN2O3 and a molar mass of 244.67 g/mol . It features a hydroxyl group at position 3, a chlorine atom at position 4, and a tert-butyl carbamate moiety at position 2 of the pyridine ring. This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

tert-butyl N-(4-chloro-3-hydroxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPOKIQJADWOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649797 | |

| Record name | tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021339-30-9 | |

| Record name | tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate typically involves the reaction of 4-chloro-3-hydroxypyridine with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the 4-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions.

- Mechanism : The electron-withdrawing carbamate group activates the pyridine ring, facilitating substitution at the 4-position.

- Example : Reaction with 2-(methylthio)benzothiazol-6-ol in DMF forms a C-O bond via SNAr .

Oxidation and Reduction

The hydroxyl (-OH) group at the 3-position is redox-active.

Oxidation

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 3-ketopyridine derivative | Room temperature, 12h | Forms a stable carbonyl group |

| CrO₃ | Oxidative cleavage products | Reflux, 6h | Limited selectivity |

Reduction

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NaBH₄ | 3-hydroxypyridine derivative | EtOH, 25°C, 2h | 85% |

| H₂/Pd-C | Dechlorinated pyridine carbamate | 1 atm H₂, 4h | 70% |

- Key Insight : The hydroxyl group can be selectively oxidized to a ketone or reduced to retain the hydroxyl functionality .

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield a free amine.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (4M in dioxane) | 25°C, 2h | 4-chloro-3-hydroxypyridin-2-amine | 90% |

| TFA (trifluoroacetic acid) | 0°C to 25°C, 1h | Same as above | 95% |

Comparative Reactivity with Analogues

The compound’s unique combination of -Cl and -OH groups distinguishes it from analogues:

Mechanistic Insights

Scientific Research Applications

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies related to enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Functional Group Impact

Key Compounds :

(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate (CAS 1228670-07-2) Molecular Formula: C11H14ClN3O3 Substituents: Hydroxyimino (-CH=N-OH) at position 3.

tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

- Substituents : Methoxy (-OCH3) at position 4.

- Impact : Methoxy groups reduce polarity compared to hydroxyl, lowering water solubility but improving lipid membrane permeability .

tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1131041-73-0)

- Molecular Formula : C10H12BrClN2O3

- Substituents : Bromine at position 5, chlorine at position 5.

- Impact : Bromine increases molecular weight (323.57 g/mol) and enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate (CAS 1203498-98-9) Molecular Formula: C11H15ClN2O2 Substituents: Methyl (-CH3) at position 5.

Physicochemical and Commercial Properties

Biological Activity

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (CAS# 1021339-30-9) is a compound of interest in medicinal and biochemistry research due to its potential biological activities, particularly in enzyme inhibition and interactions with various biomolecules. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

This compound features a pyridine ring substituted with a hydroxyl group and a tert-butyl carbamate moiety. Its structure allows for diverse chemical reactivity, making it suitable for various applications in research.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 204.66 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate interaction and catalysis.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.

- Protein Interaction: The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structural conformation and function.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, including:

- Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties by scavenging free radicals.

- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, indicating potential applications in inflammatory diseases .

- Neuroprotective Effects: Some derivatives have been studied for their ability to protect neuronal cells against amyloid beta toxicity, which is relevant for Alzheimer's disease research .

Study on Enzyme Inhibition

A study published in a peer-reviewed journal explored the inhibitory effects of related compounds on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. It was found that certain derivatives exhibited significant inhibition comparable to standard anti-inflammatory drugs .

Neuroprotective Study

In vitro studies demonstrated that this compound derivatives could protect astrocytes from oxidative stress induced by amyloid beta peptides. The results indicated a reduction in pro-inflammatory cytokines and oxidative markers, suggesting therapeutic potential for neurodegenerative conditions .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Table 2: Comparison of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step protection-deprotection strategies. A key approach includes:

Chlorination and Hydroxylation : Starting from pyridine derivatives, chlorination at the 4-position and hydroxylation at the 3-position are achieved using reagents like POCl₃ or NCS for chlorination, followed by hydroxylation via oxidative conditions (e.g., H₂O₂/acid).

Carbamate Formation : The hydroxyl group is protected using Boc anhydride [(Boc)₂O] in the presence of a base (e.g., DMAP or Et₃N) under anhydrous conditions.

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination or side reactions.

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.

- Adjust stoichiometry of Boc anhydride (1.2–1.5 equiv) to balance yield and purity .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for tert-butyl (~1.3 ppm, singlet), pyridine protons (6.5–8.5 ppm), and hydroxyl (broad, exchangeable).

- ¹³C NMR : Carbamate carbonyl (~155 ppm), tert-butyl carbons (~28 ppm and ~80 ppm).

- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns (ACN/H₂O gradient) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How do steric and electronic effects of the tert-butyl carbamate group influence its reactivity in cross-coupling reactions?

Answer:

The tert-butyl group introduces steric hindrance, which:

Slows Nucleophilic Attack : Shields the carbamate carbonyl, reducing undesired hydrolysis.

Modulates Electronic Effects : Electron-donating tert-butyl stabilizes intermediates in Suzuki-Miyaura couplings, but may hinder Buchwald-Hartwig aminations due to bulky Pd-ligand interactions.

Methodological Insight :

- Use bulky ligands (e.g., XPhos) to enhance coupling efficiency.

- Pre-activate the pyridine ring via directed ortho-metalation (DoM) to improve regioselectivity .

Advanced: How can conflicting kinetic data in nucleophilic substitution reactions involving this compound be resolved?

Answer:

Contradictions in rate constants (e.g., SNAr vs. SN1 mechanisms) arise from solvent polarity and leaving-group effects. To resolve:

Control Experiments :

- Compare reaction rates in polar aprotic (DMSO) vs. protic (EtOH) solvents.

- Use isotopic labeling (¹⁸O in hydroxyl group) to track substitution pathways.

Computational Modeling :

- Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-determining steps.

- Validate with in situ IR or Raman spectroscopy to detect intermediates .

Advanced: What strategies ensure enantiomeric purity when synthesizing chiral derivatives of this compound?

Answer:

Chiral Auxiliaries : Introduce (R)- or (S)-BINOL during hydroxyl protection to control stereochemistry.

Catalytic Asymmetric Synthesis :

- Use chiral Pd catalysts (e.g., Josiphos ligands) for asymmetric Heck reactions.

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or CD spectroscopy.

Crystallization : Opt for solvent pairs (hexane/EtOAc) to isolate enantiopure crystals, confirmed by X-ray diffraction .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials.

- Hydrolytic Sensitivity : Susceptible to moisture; use molecular sieves in storage containers.

- Light Sensitivity : Degrades under UV; stabilize with antioxidants (e.g., BHT) for long-term storage .

Advanced: How can computational methods predict the compound’s bioactivity in drug discovery pipelines?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., kinase inhibitors).

- QSAR Modeling : Train models on pyridine-carbamate derivatives to correlate substituent effects (Cl, OH) with IC₅₀ values.

- ADMET Prediction : Employ SwissADME to assess permeability (LogP) and toxicity (AMES test profiles) .

Advanced: What analytical approaches address discrepancies in crystallographic data for carbamate derivatives?

Answer:

- Single-Crystal X-ray Diffraction : Resolve ambiguities in bond angles/lengths by growing high-quality crystals (slow evaporation from EtOAc).

- Powder XRD : Compare experimental patterns with simulated data (Mercury 4.0) to identify polymorphic forms.

- Dynamic NMR : Study conformational flexibility in solution to explain solid-state vs. solution-phase disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.